molecular formula C14H15N3O4S B2789614 [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid CAS No. 78381-99-4

[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B2789614
CAS No.: 78381-99-4
M. Wt: 321.35
InChI Key: QIOOUWZCADDWBS-LZYBPNLTSA-N
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Description

This compound is a thiazolidinone derivative featuring a hydrazinylidene moiety and a 4-methoxyphenyl ethylidene substituent. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects . While direct synthesis data for this compound are absent in the evidence, analogous routes suggest it could be synthesized via condensation of 4-methoxyphenyl ethylidene hydrazine with a thiazolidinone precursor, followed by hydrolysis of an ester intermediate to yield the acetic acid group .

Properties

IUPAC Name

2-[(2Z)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-8(9-3-5-10(21-2)6-4-9)16-17-14-15-13(20)11(22-14)7-12(18)19/h3-6,11H,7H2,1-2H3,(H,18,19)(H,15,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOUWZCADDWBS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F3N3O2SC_{20}H_{18}F_3N_3O_2S, with a molecular weight of 421.4 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group enhances its chemical reactivity and bioactivity.

PropertyValue
Molecular FormulaC20H18F3N3O2S
Molecular Weight421.4 g/mol
IUPAC Name(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
InChI KeyPFJDADSLLGBQOU-BRJLIKDPSA-N

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains by targeting bacterial enzymes such as MurB .

Anti-inflammatory Effects

Thiazolidinones have demonstrated anti-inflammatory activities in several studies. For example, compounds derived from thiazolidinone structures have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been widely studied. Various thiazolidinones have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can inhibit cancer cell proliferation effectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth rates compared to control groups .
  • Anti-inflammatory Study : In an experimental model using rats, thiazolidinone derivatives were administered to assess their impact on inflammatory markers. Results indicated a marked decrease in serum levels of TNF-alpha and IL-6 following treatment .
  • Anticancer Research : A recent investigation into the effects of thiazolidinones on prostate cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that thiazolidines can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies .
  • Anti-inflammatory Effects : Thiazolidine compounds are also recognized for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies highlight the applications of thiazolidine derivatives:

  • Antitubercular Activity : A study reported that thiazolidine derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in developing new anti-TB drugs .
  • Anticonvulsant Activity : Research has indicated that certain thiazolidines possess anticonvulsant properties, suggesting their utility in treating epilepsy .
  • Analgesic Properties : Some derivatives have been evaluated for analgesic effects in animal models, indicating their potential use in pain management therapies .

Chemical Reactions Analysis

Reaction Conditions

ParameterConventional Method Microwave Method
Temperature Reflux conditions70°C
Reaction Time Hours15–30 minutes
Yield PoorImproved
Solvent Ethanol, othersAcetic acid

The microwave method significantly reduces reaction time while enhancing yield, likely due to controlled heating and solvent effects .

Key Reaction Mechanisms

The synthesis involves multistep transformations , including:

  • Formation of Intermediate A : Thiosemicarbazide reacts with maleic anhydride to form a hydrazinylidene intermediate .

  • Cyclization : The intermediate undergoes 1,5-nucleophilic attack , leading to the formation of the thiazolidine ring .

  • Coupling with Acetic Acid : The thiazolidine ring is linked to an acetic acid moiety via esterification or direct substitution .

Intermediate Transformations

IntermediateKey Reaction StepFunctional Groups Involved
A Thiosemicarbazide + Maleic AnhydrideC=S, C=O, NH–NH
B Cyclization of A via nucleophilic attackC=N, S–N bonds

This mechanism aligns with the formation of hydrazonothiazolidinyl derivatives observed in analogous systems .

Spectral Data

TechniqueKey Observations
IR Strong absorption at ~1690 cm⁻¹ (C=O stretch of thiazolidine ring)
¹H NMR Singlet at δ 12.16 ppm (NHCSNH proton), doublets for aromatic protons (δ 7.44–7.56 ppm)
¹³C NMR Signals at δ 176.6 ppm (C=S) and δ 136.9 ppm (N=CH–C)

These data confirm the presence of hydrazinylidene and thiazolidine functional groups .

Functional Group Transformations

The compound exhibits reactivity at multiple sites:

  • Acetic Acid Moiety : Can undergo esterification or amidation under basic conditions.

  • Thiazolidine Ring : Susceptible to ring-opening in acidic or basic environments due to its cyclic amide structure.

  • C=N Bonds : Likely stabilized by conjugation with aromatic systems, resisting hydrolysis under standard conditions .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Phenyl Ring Substitution :
    • Methoxy groups improve lipophilicity and electron donation, enhancing antimicrobial and antioxidant activities .
    • Chloro groups increase electrophilicity, favoring antiparasitic effects (e.g., anti-T. gondii in ) .
  • Hydrazinylidene Conformation : The ethylidene group (vs. methylidene) may stabilize planar conformations, optimizing binding to biological targets .

Pharmacokinetic Considerations

  • The acetic acid group in the target compound likely improves aqueous solubility compared to ester derivatives (e.g., ’s methyl ester), reducing metabolic clearance .
  • The 4-methoxyphenyl group may prolong half-life by resisting oxidative metabolism compared to hydroxy-substituted analogs .

Q & A

Q. What are the standard synthetic protocols for preparing [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid?

The synthesis typically involves multi-step condensation and cyclization reactions. A general protocol includes:

Hydrazone Formation : Reacting a thiazolidinone precursor (e.g., 4-oxo-1,3-thiazolidin-5-yl acetic acid) with a hydrazine derivative (e.g., 1-(4-methoxyphenyl)ethylidene hydrazine) under reflux in ethanol or acetic acid.

Cyclization : Acid or base catalysis (e.g., piperidine) facilitates ring closure.

Purification : Recrystallization from methanol or ethanol yields the pure product.
Key analytical techniques include TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming stereochemistry (Z/E configuration of hydrazone and thiazolidinone moieties) and substituent positions. For example, the acetic acid side chain typically shows a triplet near δ 4.5 ppm (CH₂) and a singlet for the carbonyl group .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl) can slow condensation. Microwave-assisted synthesis or elevated temperatures (80–100°C) improve reaction kinetics .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/acetic acid mixtures optimize cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in analogous thiazolidinone derivatives?

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to direct regioselectivity during cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions like over-oxidation .
  • Table 1 : Example optimization for a related compound:
ConditionYield (%)Purity (%)Reference
Ethanol, reflux, 24h5892
DMF, microwave, 2h7395
Acetic acid, 80°C, 12h6589

Q. What strategies resolve contradictions in crystallographic data for hydrazone-thiazolidinone hybrids?

  • Multi-Method Refinement : Combine SHELXL (for small-molecule refinement) with density functional theory (DFT) to validate bond lengths and angles .
  • Twinned Data Analysis : Use SHELXE for high-resolution twinned datasets, particularly for hydrazone tautomers .
  • Cross-Validation : Correlate XRD results with solid-state NMR to confirm protonation states .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Case Study : Replacing the 4-methoxyphenyl group with a 4-chlorophenyl group () increased anti-Toxoplasma gondii activity (IC₅₀ from 12 μM to 8 μM).
  • Key Modifications :
    • Electron-Withdrawing Groups : Enhance electrophilicity, improving enzyme inhibition (e.g., COX-2).
    • Hydrophilic Side Chains : Improve solubility and bioavailability (e.g., sulfonic acid derivatives) .

Q. What in vitro assays are recommended for evaluating this compound’s mechanism of action?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) .
  • Cellular Uptake : Radiolabeling (³H/¹⁴C) to track distribution in mammalian cells .
  • Reactive Oxygen Species (ROS) Detection : DCFH-DA assay to assess antioxidant potential .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays for thiazolidinone derivatives?

  • Standardized Protocols : Pre-equilibrate compounds in assay buffers (pH 7.4) to avoid aggregation.
  • Positive Controls : Use known inhibitors (e.g., metronidazole for antiparasitic assays) to validate experimental conditions .

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., T. gondii enoyl reductase) using PDB structures .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • LogP Optimization : Introduce polar groups (e.g., -COOH, -OH) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .

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